1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester
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Overview
Description
1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and clinical applications . This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a catalyst, with hypophosphorous acid and triethylamine under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound is explored for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in inflammatory responses or cell proliferation .
Comparison with Similar Compounds
1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industry.
Properties
CAS No. |
64385-03-1 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 3-(2,3-dimethylindol-1-yl)propanoate |
InChI |
InChI=1S/C14H17NO2/c1-10-11(2)15(9-8-14(16)17-3)13-7-5-4-6-12(10)13/h4-7H,8-9H2,1-3H3 |
InChI Key |
OMOAHBRDJFOHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCC(=O)OC)C |
Origin of Product |
United States |
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